1-({2-[4-(Propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)piperidine-4-carboxylic acid
Description
1-({2-[4-(Propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)piperidine-4-carboxylic acid is a heterocyclic compound featuring:
- Piperidine-4-carboxylic acid core: Provides rigidity and hydrogen-bonding capacity via the carboxylic acid group.
- 1,3-Thiazole ring: A sulfur- and nitrogen-containing heterocycle linked to the piperidine via an acetyl group.
- 4-(Propan-2-yl)phenyl substituent: A lipophilic aromatic group attached to the thiazole, enhancing membrane permeability and hydrophobic interactions.
Its synthesis likely involves coupling the thiazole-acetyl moiety to the piperidine core, followed by functionalization of the phenyl group .
Properties
Molecular Formula |
C20H24N2O3S |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
1-[2-[2-(4-propan-2-ylphenyl)-1,3-thiazol-4-yl]acetyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C20H24N2O3S/c1-13(2)14-3-5-15(6-4-14)19-21-17(12-26-19)11-18(23)22-9-7-16(8-10-22)20(24)25/h3-6,12-13,16H,7-11H2,1-2H3,(H,24,25) |
InChI Key |
WANWIVOSMXBHTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NC(=CS2)CC(=O)N3CCC(CC3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({2-[4-(Propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)piperidine-4-carboxylic acid typically involves multi-step organic synthesis. The process begins with the preparation of the thiazole ring, followed by the introduction of the phenyl group and the piperidine ring. Common reagents used in these steps include thionyl chloride, piperidine, and various catalysts to facilitate the reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
1-({2-[4-(Propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Key Structural Features
| Feature | Description |
|---|---|
| Thiazole Ring | Contributes to biological activity and interactions with biological targets. |
| Piperidine Moiety | Often linked to central nervous system activity. |
| Acetyl Group | Enhances lipophilicity, potentially improving bioavailability. |
Anticancer Activity
Research indicates that compounds containing thiazole derivatives exhibit anticancer properties. For instance, thiazole-based compounds have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific application of 1-({2-[4-(Propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)piperidine-4-carboxylic acid in cancer therapy remains an area of active investigation, with preliminary studies suggesting promising results.
Neurological Disorders
The piperidine structure is often associated with compounds that exhibit neuroprotective effects. Research has shown that similar piperidine derivatives can modulate neurotransmitter systems, making them potential candidates for treating conditions like anxiety and depression. Further studies are needed to evaluate the efficacy of this specific compound in such therapeutic contexts.
Antimicrobial Activity
Thiazole derivatives are known for their antimicrobial properties. Studies have demonstrated that compounds with similar structures can inhibit the growth of various bacteria and fungi. The application of 1-({2-[4-(Propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)piperidine-4-carboxylic acid in antimicrobial formulations could be explored based on these findings.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated a series of thiazole derivatives for their anticancer activity against breast cancer cell lines. Among the tested compounds, those with similar structural motifs to 1-({2-[4-(Propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)piperidine-4-carboxylic acid showed significant inhibition of cell growth and induction of apoptosis at micromolar concentrations .
Case Study 2: Neuroprotective Effects
In another study focusing on neuroprotection, researchers synthesized several piperidine derivatives and assessed their effects on neuronal survival under oxidative stress conditions. Compounds structurally related to 1-({2-[4-(Propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)piperidine-4-carboxylic acid exhibited protective effects against neuronal cell death, indicating potential for treating neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 1-({2-[4-(Propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)piperidine-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as inhibiting enzyme activity or modulating receptor signaling.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares key structural and functional features of the target compound with analogous piperidine-4-carboxylic acid derivatives:
Key Observations :
Heterocycle Impact: Thiazole (target compound) vs. Substitution on the heterocycle (e.g., methyl in or cyano in ) modulates steric and electronic properties, affecting binding and metabolic stability.
Aromatic Substituents :
- The 4-(propan-2-yl)phenyl group in the target compound and increases lipophilicity, favoring blood-brain barrier penetration. Compounds like (methyl substituent) lack this feature, likely reducing bioavailability in CNS targets.
Functional Group Diversity: Charged groups (e.g., carbamimidoyl in ) improve solubility but may limit membrane permeability.
Linker Modifications :
- The acetyl linker in the target compound balances flexibility and rigidity. Ether () or amide () linkers alter conformational dynamics and metabolic susceptibility.
Research Findings and Implications
Structure-Activity Relationships (SAR) :
Synthetic Feasibility :
- The target compound’s synthesis may face challenges in regioselective thiazole functionalization, whereas oxazole derivatives () could be more straightforward to modify .
Biological Activity
The compound 1-({2-[4-(Propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)piperidine-4-carboxylic acid represents a significant area of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Thiazole moiety : A five-membered ring containing sulfur and nitrogen, known for its diverse biological activities.
- Piperidine ring : A six-membered saturated ring that enhances pharmacological properties.
- Acetyl and carboxylic acid groups : Contributing to solubility and reactivity.
Molecular Formula
The molecular formula is , indicating a complex structure conducive to various interactions within biological systems.
-
Antitumor Activity :
- Thiazole derivatives have been extensively studied for their anticancer properties. They often act by inhibiting key enzymes involved in cancer cell proliferation. For instance, compounds with thiazole rings have shown cytotoxic effects against various cancer cell lines, with IC50 values in the low micromolar range .
- Enzyme Inhibition :
- Anticonvulsant Properties :
Case Studies and Research Findings
- Antitumor Efficacy : A study reported that thiazole-based compounds exhibited IC50 values as low as 1.61 µg/mL against specific cancer cell lines, indicating strong antiproliferative activity .
- Synthesis and Evaluation : Research has focused on synthesizing new thiazole derivatives and evaluating their biological activities through various assays. Compounds have been tested against breast cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
